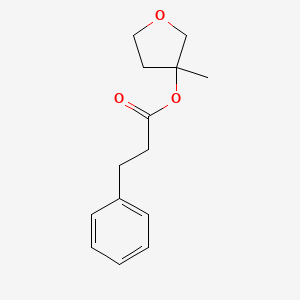

Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester

Description

Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester is an ester derivative of benzenepropanoic acid, characterized by a tetrahydrofuran (THF) ring substituted with a methyl group at the 3-position. This compound’s structure combines a benzene ring, a propanoic acid backbone, and a cyclic ether ester moiety. The THF ring and methyl substituent likely influence its solubility, stability, and reactivity, making it distinct from linear or simpler aromatic esters.

Properties

CAS No. |

652161-29-0 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(3-methyloxolan-3-yl) 3-phenylpropanoate |

InChI |

InChI=1S/C14H18O3/c1-14(9-10-16-11-14)17-13(15)8-7-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |

InChI Key |

HTAFYUJVPHNKRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCOC1)OC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester typically involves the esterification of benzenepropanoic acid with tetrahydro-3-methyl-3-furanyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.

Reduction: Reduction of the ester can yield the corresponding alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Benzenepropanoic acid and tetrahydro-3-methyl-3-furanyl ketone.

Reduction: Benzenepropanoic alcohol and tetrahydro-3-methyl-3-furanyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Antioxidant Properties

Research indicates that benzenepropanoic acid derivatives exhibit significant anti-inflammatory and antioxidant activities. These properties make them potential candidates for developing new therapeutic agents for conditions such as arthritis and other inflammatory diseases. Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism for their therapeutic effects .

Drug Delivery Systems

The compound has also been investigated for use in drug delivery systems. Its ester functionality allows for the modification of release rates of active pharmaceutical ingredients (APIs), enhancing bioavailability and therapeutic efficacy. For instance, it can be incorporated into polymer matrices to create controlled-release formulations that improve patient compliance by reducing dosing frequency .

Agricultural Applications

Pesticide Formulations

Benzenepropanoic acid derivatives are being explored as potential active ingredients in pesticide formulations. Their ability to disrupt the hormonal systems of pests makes them suitable candidates for developing eco-friendly pesticides that target specific pests while minimizing harm to non-target organisms .

Plant Growth Regulators

The compound's structural characteristics suggest potential as a plant growth regulator. Initial studies indicate that it may enhance growth rates and yield in certain crops by modulating plant hormone levels . This application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers.

Food Science Applications

Flavoring Agents

Benzenepropanoic acid derivatives are being evaluated as flavoring agents in food products. Their unique aromatic properties can enhance the sensory attributes of various foods and beverages. Regulatory assessments are ongoing to establish safe usage levels and confirm their suitability as food additives .

Preservatives

Due to their antioxidant properties, these compounds may also serve as natural preservatives in food products. By preventing oxidative degradation, they can extend shelf life while maintaining food quality. Research is focused on understanding their effectiveness compared to traditional synthetic preservatives .

Case Studies

Mechanism of Action

The mechanism of action of benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, benzenepropanoic acid and tetrahydro-3-methyl-3-furanyl alcohol. These components can then interact with enzymes and receptors in biological systems, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Substituent Effects on Reactivity and Bioactivity

- Halogen vs. Hydroxyl/Nitro Groups: Compounds like benzenepropanoic acid, beta-amino-4-fluoro-, methyl ester () exhibit altered bioactivity due to halogenation. Fluorine’s electronegativity enhances binding to biological targets, whereas nitro groups () increase electrophilicity, favoring reactions like nitration or reduction .

- Ester Group Variations : The THF ester in the target compound may confer greater metabolic stability compared to benzyl esters (), which are more prone to enzymatic hydrolysis .

- Cyclic vs. Linear Esters: The THF ring in the target compound likely improves membrane permeability compared to linear esters (e.g., benzyl 3-phenylpropanoate), as cyclic ethers often enhance lipophilicity .

Biological Activity

Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester, is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derived from benzenepropanoic acid and tetrahydro-3-methyl-3-furanyl alcohol. Its chemical formula can be represented as follows:

1. Anti-inflammatory Activity

Research has indicated that compounds similar to benzenepropanoic acid exhibit anti-inflammatory properties. For instance, studies on related esters have shown inhibition of pro-inflammatory cytokines and reduction in edema in animal models .

2. Antioxidant Properties

The antioxidant capacity of benzenepropanoic acid derivatives has been documented, suggesting they can scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .

3. Antimicrobial Effects

Benzenepropanoic acid derivatives have demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating potential for use in treating infections .

Case Study 1: Anti-inflammatory Effects

A study published in the International Journal of Pharmaceutical Sciences and Research explored the anti-inflammatory effects of benzenepropanoic acid derivatives in a rat model. The results showed a significant reduction in paw edema when treated with the compound compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant activity of benzenepropanoic acid was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, which was comparable to standard antioxidants like ascorbic acid .

Table 1: Biological Activities of Benzenepropanoic Acid Derivatives

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Disruption of microbial cell membranes |

Research Findings

Recent research emphasizes the need for further investigation into the pharmacokinetics and toxicity profiles of benzenepropanoic acid derivatives. Preliminary studies suggest that while the compound exhibits beneficial biological activities, understanding its metabolic pathways and potential side effects is crucial for future therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.